molecular formula C9H13NO2S B1280233 3-Phenylpropane-1-sulfonamide CAS No. 90220-25-0

3-Phenylpropane-1-sulfonamide

Cat. No.: B1280233
CAS No.: 90220-25-0
M. Wt: 199.27 g/mol
InChI Key: MCAXOOCHYNKTRY-UHFFFAOYSA-N
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Description

3-Phenylpropane-1-sulfonamide: is an organic compound with the molecular formula C9H13NO2S and a molecular weight of 199.27 g/mol . It is a sulfonamide derivative, characterized by the presence of a sulfonamide group (-SO2NH2) attached to a phenylpropane backbone. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Mechanism of Action

Target of Action

The primary targets of 3-Phenylpropane-1-sulfonamide are bacterial enzymes, specifically dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, a vital component for bacterial growth and replication .

Mode of Action

This compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the active site of the enzyme. This prevents PABA from binding, thereby inhibiting the enzyme’s function . The inhibition of dihydropteroate synthetase disrupts the synthesis of folic acid, which is essential for bacterial growth and replication .

Biochemical Pathways

The action of this compound affects the biochemical pathway of folic acid synthesis in bacteria . By inhibiting dihydropteroate synthetase, it prevents the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid . This disruption in the pathway leads to a deficiency of folic acid in the bacteria, which in turn affects several downstream processes, including DNA synthesis, ultimately inhibiting bacterial growth .

Pharmacokinetics

The pharmacokinetics of sulfonamides, such as this compound, involve absorption, distribution, metabolism, and excretion (ADME). Sulfonamides are usually well absorbed in the gastrointestinal tract when administered orally . They are distributed widely throughout the body, reaching therapeutic concentrations in many tissues and body fluids . Sulfonamides are metabolized in the liver through acetylation and hydroxylation . They are primarily excreted in the urine, both as unchanged drug and as metabolites .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth and replication. By disrupting the synthesis of folic acid, an essential component for bacterial DNA synthesis, the compound effectively halts the proliferation of bacteria .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can impact the absorption and metabolism of the compound . It’s also worth noting that bacterial resistance can develop over time due to genetic mutations, which can decrease the efficacy of the compound .

Biochemical Analysis

Biochemical Properties

3-Phenylpropane-1-sulfonamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in the sulfonamide metabolic pathway, such as dihydropteroate synthase . This interaction inhibits the enzyme’s activity, leading to a decrease in folic acid synthesis, which is crucial for bacterial growth and replication. Additionally, this compound can bind to carbonic anhydrase, inhibiting its function and affecting various physiological processes .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by interfering with cell signaling pathways and gene expression. For instance, the inhibition of dihydropteroate synthase by this compound leads to a reduction in folic acid levels, which in turn affects DNA synthesis and cell division . This compound also impacts cellular metabolism by altering the activity of carbonic anhydrase, which plays a role in maintaining pH balance and ion transport within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target enzymes. The sulfonamide group of the compound binds to the active site of dihydropteroate synthase, preventing the enzyme from catalyzing the formation of dihydropteroate, a precursor of folic acid . This inhibition disrupts the folic acid synthesis pathway, leading to bacteriostatic effects. Additionally, the binding of this compound to carbonic anhydrase inhibits its activity, affecting various physiological processes such as respiration and ion transport .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under normal storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in inhibiting bacterial growth and replication . The degradation of the compound over time may reduce its efficacy in prolonged experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including gastrointestinal disturbances and potential allergic reactions . It is crucial to determine the optimal dosage to balance efficacy and safety in therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to sulfonamide metabolism. It interacts with enzymes such as dihydropteroate synthase and carbonic anhydrase, affecting the synthesis of folic acid and the regulation of pH balance . These interactions can alter metabolic flux and metabolite levels, leading to changes in cellular function and overall metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound can accumulate in certain cellular compartments, affecting its localization and activity . The distribution of this compound within tissues is influenced by its interactions with transport proteins, which facilitate its movement across cell membranes .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments within the cell, such as the cytoplasm and endoplasmic reticulum, where it interacts with target enzymes . Post-translational modifications and targeting signals play a role in directing this compound to these compartments, ensuring its effective function in biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The most common method for synthesizing sulfonamides, including 3-Phenylpropane-1-sulfonamide, involves the reaction between a primary or secondary amine and a sulfonyl chloride in the presence of a base . For this compound, the typical synthetic route would involve the reaction of 3-phenylpropylamine with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions (e.g., using a base like triethylamine or sodium hydroxide).

Industrial Production Methods: Industrial production of sulfonamides generally follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the stoichiometry of reactants, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Phenylpropane-1-sulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The sulfonamide group can act as a nucleophile, participating in substitution reactions.

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups, such as amines.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Nucleophilic substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of sulfonic acids or sulfonate esters.

    Reduction: Formation of amines or other reduced derivatives.

Scientific Research Applications

3-Phenylpropane-1-sulfonamide has several scientific research applications, including:

Comparison with Similar Compounds

    Sulfanilamide: A simpler sulfonamide with a similar mechanism of action.

    Sulfamethoxazole: A sulfonamide antibiotic with a broader spectrum of activity.

    Sulfasalazine: A sulfonamide used in the treatment of inflammatory bowel disease.

Comparison: 3-Phenylpropane-1-sulfonamide is unique due to its phenylpropane backbone, which can impart different physicochemical properties and biological activities compared to simpler sulfonamides like sulfanilamide. Its structure allows for potential modifications that can enhance its activity or selectivity for specific targets.

Properties

IUPAC Name

3-phenylpropane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c10-13(11,12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCAXOOCHYNKTRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80503089
Record name 3-Phenylpropane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80503089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90220-25-0
Record name 3-Phenylpropane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80503089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenylpropane-1-sulfonamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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